Cilomilast

Description

CILOMILAST is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

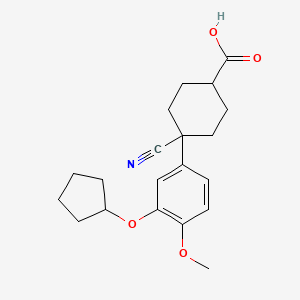

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046686, DTXSID40861410 | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153259-65-5 | |

| Record name | Cilomilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILOMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cilomilast for Chronic Obstructive Pulmonary Disease (COPD) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilomilast (Ariflo™) is an orally active, second-generation selective phosphodiesterase 4 (PDE4) inhibitor investigated for the treatment of chronic obstructive pulmonary disease (COPD). As the predominant PDE isoenzyme in pro-inflammatory cells, PDE4 inhibition by this compound leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a broad range of anti-inflammatory effects.[1][2] Extensive clinical development, including numerous Phase I, II, and III trials, has demonstrated its potential to improve lung function and quality of life in COPD patients, although its development was ultimately halted due to a modest efficacy profile and side effects.[3][4][5] This technical guide provides a comprehensive overview of the core research on this compound, focusing on its mechanism of action, quantitative outcomes from clinical trials, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by selectively inhibiting PDE4, the primary enzyme responsible for the degradation of cAMP in inflammatory cells such as neutrophils, macrophages, T-cells, and eosinophils.[2][6] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can modulate the activity of various downstream targets, leading to the suppression of inflammatory responses.[7] this compound exhibits a higher selectivity for the PDE4D subtype.[1][8][9]

The key anti-inflammatory effects mediated by increased cAMP include:

-

Inhibition of Inflammatory Cell Activation: Suppression of the release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-α (TNF-α), interleukin-8 (IL-8), and reactive oxygen species from inflammatory cells.[10][11]

-

Relaxation of Airway Smooth Muscle: Increased cAMP levels contribute to the relaxation of airway smooth muscle, although this compound's primary effect is considered anti-inflammatory rather than direct bronchodilation.[2][12]

-

Reduction in Inflammatory Cell Trafficking: this compound has been shown to reduce the infiltration of key inflammatory cells into the airways.[6][13]

A secondary signaling pathway implicated in the effects of PDE4 inhibitors involves the transforming growth factor-β1 (TGF-β1)-Smad2/3 pathway. Research suggests that this compound may attenuate fibrotic processes by inhibiting this signaling cascade.[14]

Below is a diagram illustrating the primary signaling pathway of this compound.

Quantitative Data from Clinical Trials

This compound underwent an extensive clinical development program, with several Phase II and III studies providing key efficacy and safety data.[3] The standard dosage in pivotal trials was 15 mg administered orally twice daily.[6][15]

Efficacy Data

The primary efficacy endpoints in most late-stage trials were the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) and the total score of the St. George's Respiratory Questionnaire (SGRQ), a measure of health-related quality of life.[15][16]

Table 1: Summary of Efficacy Data from Phase III Clinical Trials (24 Weeks)

| Parameter | This compound (15 mg bid) | Placebo | Treatment Difference | p-value | Reference(s) |

|---|---|---|---|---|---|

| Change in Trough FEV1 (mL) | |||||

| Average across 5 pivotal studies | Improvement | Worsening | 24 - 44 mL | - | [15] |

| Specific Study Example | +10 mL | -30 mL | 40 mL | 0.002 | [16] |

| Change in SGRQ Total Score (units) | |||||

| Average across 5 pivotal studies | -1.8 to -4.2 | +0.4 to -4.9 | - | - | [15] |

| Specific Study Example | - | - | -4.1 units | <0.001 | [16] |

| Exacerbation-Free Subjects | 74% | 62% | 12% | 0.008 |[16] |

Note: A decrease in SGRQ score indicates an improvement in quality of life. A difference of -4 units is considered clinically significant.

Anti-Inflammatory Effects in COPD Patients

Mechanism of action studies were conducted to assess the in-vivo anti-inflammatory effects of this compound in COPD patients.

Table 2: Reduction in Airway Inflammatory Cells (12-Week Study)

| Cell Type | This compound (15 mg bid) vs. Placebo | p-value | Reference(s) |

|---|---|---|---|

| CD8+ T-lymphocytes (in bronchial biopsies) | 48% reduction | 0.001 | [13] |

| CD68+ Macrophages (in bronchial biopsies) | 55% reduction | <0.05 | [13] |

| Subepithelial CD4+ cells | 42% reduction | - | [13] |

| Subepithelial Neutrophils | 37% reduction | - |[6][13] |

Pharmacokinetic Properties

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | Almost complete | [6] |

| First-Pass Metabolism | Negligible | [2][9] |

| Protein Binding | 99.4% | [2] |

| Volume of Distribution (steady state) | 17 L | [2] |

| Terminal Elimination Half-life | ~6.5 - 7 hours | [2][9] |

| Metabolism | Primarily via CYP2C8 |[2] |

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials of this compound for COPD.

Phase III Efficacy and Safety Study Design

The pivotal Phase III trials were typically randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[15][16]

-

Patient Population: Subjects were typically aged between 40 and 80 years with a diagnosis of COPD and demonstrating poor reversibility to inhaled salbutamol (e.g., <15% or <200 mL improvement in FEV1).[15]

-

Run-in Period: A single-blind placebo run-in period of 4 weeks was often employed to establish baseline measurements and ensure patient compliance.[16]

-

Randomization: Eligible subjects were randomized, often in a 2:1 ratio, to receive either this compound (15 mg twice daily) or a matching placebo.[16]

-

Treatment Duration: The treatment period for pivotal efficacy studies was typically 24 weeks.[15][16]

-

Efficacy Assessments:

-

Safety Assessments: Adverse events were monitored and recorded throughout the study. Gastrointestinal side effects, such as nausea and diarrhea, were the most commonly reported adverse events associated with this compound.[16][17]

Bronchial Biopsy and Sputum Analysis Protocol

Mechanism of action studies required the collection and analysis of biological samples to quantify inflammatory changes.

-

Study Design: These were randomized, placebo-controlled, double-blind studies with a typical duration of 12 weeks.[3]

-

Sample Collection:

-

Endobronchial Biopsies: Bronchoscopy was performed at baseline and after the treatment period to obtain airway tissue samples.

-

Induced Sputum: Sputum was induced by inhalation of nebulized hypertonic saline at baseline and post-treatment.[3]

-

-

Immunohistochemistry:

-

Biopsy samples were processed for immunohistochemical staining to identify and quantify specific inflammatory cell types.

-

Monoclonal antibodies were used to target cell surface markers, such as CD8 for cytotoxic T-lymphocytes and CD68 for macrophages.[15]

-

-

Cell Counting: The number of positively stained cells per unit area of subepithelial tissue was determined by trained observers blinded to the treatment allocation.

Drug Development and Future Outlook

The development of this compound followed a logical progression from preclinical validation to large-scale clinical trials. While Phase II studies showed promising results, the Phase III program yielded more modest outcomes.[3][4] The improvements in lung function were statistically significant but often not considered clinically meaningful, and gastrointestinal side effects were a concern.[12][15] Ultimately, despite demonstrating anti-inflammatory activity in the airways of COPD patients, this compound was not marketed for this indication.[5][8]

The research and clinical trials conducted with this compound have provided valuable insights into the role of PDE4 in COPD and have paved the way for the development of other PDE4 inhibitors, such as roflumilast. The challenges encountered with this compound, particularly balancing efficacy with tolerability, remain a key consideration in the development of novel anti-inflammatory therapies for COPD.[10][18]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Modulates Rhinovirus-Induced Airway Epithelial ICAM-1 Expression and IL-6, CXCL8 and CCL5 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 13. Phosphodiesterase-4 Inhibitor Curbs Inflammation In COPD - BioSpace [biospace.com]

- 14. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The efficacy and safety of this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

Cilomilast and Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Cilomilast, a selective second-generation phosphodiesterase-4 (PDE4) inhibitor, and its integral role in the modulation of cyclic AMP (cAMP) signaling pathways. The guide explores its mechanism of action, quantitative effects on inflammatory processes, and detailed protocols for relevant experimental assays.

The Cyclic AMP (cAMP) Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular functions, including inflammation.[1][2] The intracellular concentration of cAMP is tightly controlled by the balanced activity of two enzyme families: adenylyl cyclases (AC) and phosphodiesterases (PDEs).[2][3]

-

Synthesis: Upon stimulation of G protein-coupled receptors, adenylyl cyclase is activated and catalyzes the conversion of ATP into cAMP.[2]

-

Degradation: Phosphodiesterases terminate the signal by hydrolyzing cAMP into the inactive AMP.[2][4]

-

Downstream Effects: Elevated cAMP levels lead to the activation of effector proteins, primarily Protein Kinase A (PKA).[2][3] PKA then phosphorylates various transcription factors, such as the cAMP-response element-binding protein (CREB), which modulates the expression of genes involved in the inflammatory response.[2][3] Generally, increased intracellular cAMP suppresses the function of innate and adaptive immune cells and reduces the production of pro-inflammatory mediators.[1][5]

References

- 1. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.ufmg.br [repositorio.ufmg.br]

- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

Cilomilast's Anti-Inflammatory Effects on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilomilast is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD).[1][2] PDE4 is the predominant phosphodiesterase isoenzyme in a variety of inflammatory cells, including T-lymphocytes, macrophages, neutrophils, and eosinophils.[2][3][4] By inhibiting PDE4, this compound prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses the activity of these immune cells.[1][3] This guide provides a detailed overview of the effects of this compound on various inflammatory cells, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular mechanisms and workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates and regulates various downstream targets involved in inflammatory responses. This ultimately results in the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell activation and recruitment.[3][5]

Effects on Inflammatory Cell Populations

Clinical and preclinical studies have demonstrated that this compound significantly impacts various inflammatory cell populations involved in respiratory diseases.

T-Lymphocytes

In patients with COPD, treatment with this compound has been shown to reduce the number of CD8+ T-lymphocytes in bronchial biopsies.[1][6] An excessive or inappropriate activation of CD8+ cells can lead to extensive tissue damage.[1]

Macrophages

This compound treatment has also been associated with a reduction in the number of CD68+ macrophages in the airway tissues of COPD patients.[1][6] While some studies have shown limited effects of this compound on cytokine production from alveolar macrophages, its impact on macrophage numbers in tissue is significant.[7][8]

Neutrophils

While some studies have reported no significant change in sputum neutrophil counts with this compound treatment[1][6], others suggest it can inhibit the production of neutrophil chemoattractants, thereby potentially reducing neutrophilic inflammation.[9][10] Specifically, this compound has been shown to inhibit the release of pro-inflammatory mediators that attract neutrophils.[9][10] In vitro studies have demonstrated that this compound can inhibit superoxide anion production in activated neutrophils.[11]

Eosinophils

As a PDE4 inhibitor, this compound is expected to suppress the activity of eosinophils, which are key effector cells in allergic inflammation.[2][4] While direct data on this compound's effect on eosinophil counts in some studies is limited, the related PDE4 inhibitor roflumilast has been shown to significantly reduce sputum eosinophil numbers in COPD patients.[12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound on inflammatory cells and mediators.

Table 1: Effect of this compound on Inflammatory Cell Counts in COPD Patients (Bronchial Biopsies)

| Cell Type | Treatment Group | Change from Baseline | p-value | Reference |

| CD8+ T-lymphocytes | This compound (15 mg bid, 12 weeks) | 48% reduction (ratio to placebo) | < 0.01 | [1][6] |

| CD68+ Macrophages | This compound (15 mg bid, 12 weeks) | 47% reduction (ratio to placebo) | = 0.001 | [1][6] |

| Subepithelial CD4+ cells | This compound (15 mg bid, 12 weeks) | 42% reduction | Post hoc | [13] |

| Subepithelial Neutrophils | This compound (15 mg bid, 12 weeks) | 37% reduction | Post hoc | [13] |

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Release

| Cytokine | Cell Type | This compound Concentration | Inhibition | p-value | Reference |

| TNF-α | Bronchial Epithelial Cells & Sputum Cells | 1 µM | Significant reduction | = 0.005 | [9][10] |

| GM-CSF | Sputum Cells | 1 µM | Significant reduction | = 0.003 | [9][10] |

| IL-8 | Primary Bronchial Epithelial Cells | 1 µM | -25% (median change) | = 0.035 | [14] |

| IL-8 | Primary Bronchial Epithelial Cells | 10 µM | -40% (median change) | = 0.022 | [14] |

| GM-CSF | Primary Bronchial Epithelial Cells | 1 µM | -34% (median change) | = 0.05 | [14] |

| GM-CSF | Primary Bronchial Epithelial Cells | 10 µM | -37% (median change) | = 0.04 | [14] |

| TNF-α, IL-1β, IL-6, MCP-1 | - | - | Reduction | - | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the effects of this compound.

Bronchial Biopsy and Immunohistochemistry

This protocol is used to quantify inflammatory cell numbers in airway tissue.

-

Patient Recruitment: Patients with a diagnosis of COPD are recruited for the study.

-

Bronchoscopy and Biopsy: Fiberoptic bronchoscopy is performed, and endobronchial biopsies are taken from the segmental and subsegmental carinae.

-

Tissue Processing: Biopsies are embedded in a suitable medium (e.g., OCT compound), snap-frozen in isopentane pre-cooled in liquid nitrogen, and stored at -80°C.

-

Immunohistochemistry: Cryostat sections (e.g., 5 µm) are cut and stained with monoclonal antibodies specific for inflammatory cell markers (e.g., anti-CD8 for cytotoxic T-cells, anti-CD68 for macrophages).

-

Cell Counting: Positive cells are counted using light microscopy, and the tissue area is measured using computerized image analysis.[1] Cell counts are typically expressed as cells per square millimeter of submucosa.

Induced Sputum Analysis

This non-invasive method is used to assess airway inflammation.

-

Sputum Induction: Patients inhale nebulized hypertonic saline (e.g., 3-5%) to induce sputum production.

-

Sputum Processing: The collected sputum is processed to select portions containing inflammatory cells and minimize salivary contamination. A mucolytic agent like dithiothreitol (DTT) is often used.

-

Cell Counting: A total cell count is performed, and slides are prepared for differential cell counts (neutrophils, eosinophils, macrophages, lymphocytes) after staining (e.g., with May-Grünwald Giemsa).

-

Supernatant Analysis: The sputum supernatant is collected after centrifugation and can be used to measure levels of inflammatory mediators like IL-8 and neutrophil elastase using ELISA.[1][6]

In Vitro Cell Culture and Cytokine Measurement

This protocol is used to assess the direct effect of this compound on inflammatory cells.

-

Cell Isolation: Inflammatory cells (e.g., bronchial epithelial cells, neutrophils, or peripheral blood mononuclear cells) are isolated from patient samples or cell lines are used.[9][14]

-

Cell Culture: Cells are cultured in appropriate media.

-

This compound Treatment: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[9][10]

-

Stimulation (Optional): In some experiments, cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.[7]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-8, GM-CSF) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex analyzer.[9][14]

Signaling Pathways Modulated by this compound

Beyond the core cAMP-PKA pathway, this compound has been shown to modulate other signaling pathways involved in inflammation. For instance, in human bronchial epithelial cells, this compound's effects have been associated with reduced phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and increased phosphorylation of IκBα, a key inhibitor of the pro-inflammatory NF-κB pathway.[17]

Conclusion

This compound demonstrates significant anti-inflammatory effects by elevating intracellular cAMP levels in key inflammatory cells. This leads to a reduction in the numbers of tissue-infiltrating T-lymphocytes and macrophages, and an inhibition of pro-inflammatory cytokine production. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and further investigate the therapeutic potential of PDE4 inhibitors in inflammatory diseases. While this compound's development was ultimately halted due to its overall clinical profile[18], the insights gained from its study remain valuable for the ongoing development of more effective and well-tolerated anti-inflammatory therapies.

References

- 1. atsjournals.org [atsjournals.org]

- 2. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiinflammatory effects of the phosphodiesterase-4 inhibitor this compound (Ariflo) in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD | Thorax [thorax.bmj.com]

- 11. Use of this compound-loaded phosphatiosomes to suppress neutrophilic inflammation for attenuating acute lung injury: the effect of nanovesicular surface charge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase-4 Inhibitor Curbs Inflammation In COPD - BioSpace [biospace.com]

- 14. The phosphodiesterase type IV inhibitor this compound decreases pro-inflammatory cytokine production from primary bronchial epithelial cells in lung transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 16. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound counteracts the effects of cigarette smoke in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The efficacy and safety of this compound in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilomilast's role in respiratory disorders

An In-depth Technical Guide on the Role of Cilomilast in Respiratory Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (SB-207,499; Ariflo™) is an orally active, second-generation selective phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of chronic inflammatory respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD). By selectively targeting the PDE4 enzyme, which is predominant in inflammatory cells, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP). This elevation in cAMP leads to a broad spectrum of anti-inflammatory effects and promotes airway smooth muscle relaxation. Clinical trials have demonstrated its efficacy in improving lung function, reducing the frequency of exacerbations, and enhancing the quality of life for COPD patients. However, its development has been hampered by gastrointestinal side effects, and it has not been marketed. This guide provides a detailed technical overview of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is the primary enzyme responsible for the hydrolysis and inactivation of cAMP in key inflammatory and immune cells, including neutrophils, eosinophils, macrophages, T-lymphocytes, and epithelial cells.[1][2][3] The inhibition of PDE4 by this compound results in the accumulation of intracellular cAMP, a critical second messenger that mediates a variety of cellular responses.[4][5][6]

Key downstream effects of elevated cAMP include:

-

Suppression of Inflammatory Cell Activity: cAMP-dependent pathways, primarily involving Protein Kinase A (PKA), lead to the downregulation of pro-inflammatory signaling cascades. This inhibits the release of a wide range of inflammatory mediators, such as cytokines (e.g., TNF-α), chemokines, and reactive oxygen species.[1][7]

-

Relaxation of Airway Smooth Muscle: Increased cAMP levels in airway smooth muscle cells promote relaxation, leading to bronchodilation.[1][4][5]

-

Modulation of Airway Remodeling: this compound has been shown to target mucus hypersecretion and airway remodeling, which are key pathological features of COPD.[8][9]

This compound exhibits selectivity for the PDE4 isoenzyme and is approximately 10-fold more selective for the PDE4D subtype over PDE4A, PDE4B, and PDE4C.[3][4][5][10][11][12] This selectivity profile was intended to optimize therapeutic effects while minimizing the side effects, such as emesis, associated with first-generation PDE4 inhibitors like rolipram.[10][13]

Quantitative Preclinical and Clinical Data

In Vitro Potency and Anti-Inflammatory Effects

This compound's potency has been characterized in various in vitro systems. The following table summarizes key quantitative findings on its inhibitory activity against PDE4 and its effects on inflammatory mediator release.

| Parameter | Cell/Enzyme System | Stimulus | Effect | IC50 / Concentration | Reference |

| PDE4 Inhibition | Recombinant Human PDE4 | - | Enzyme Inhibition | - | [14][15] |

| PDE4B | - | Inhibition IC50 | Less potent than Roflumilast | [14][15] | |

| PDE4D | - | ~10-fold more selective vs. A/B/C | - | [4][5][10] | |

| TNF-α Release | Alveolar Macrophages (COPD) | LPS | Inhibition | >300 nM | [16] |

| Sputum Cells (COPD) | - | Reduction | 1 µM | [17] | |

| CXCL8 (IL-8) Release | Sputum Cells (COPD) | - | No significant inhibition | 1 µM | [17] |

| BEAS-2B Bronchial Epithelial Cells | Rhinovirus 16 | ~41% reduction | - | [7] | |

| ICAM-1 Expression | BEAS-2B Bronchial Epithelial Cells | Rhinovirus 16 | ~45% reduction | - | [7] |

| IL-6 Release | Alveolar Macrophages (COPD) | LPS | No inhibition | Up to 10 µM | [16] |

Clinical Efficacy in COPD

Multiple randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy of this compound, typically at a dose of 15 mg twice daily.[8][9][18] The data consistently demonstrate modest but statistically significant improvements in key clinical endpoints for COPD.

| Efficacy Endpoint | Study Duration | This compound (15 mg bid) | Placebo | Difference vs. Placebo | p-value | Reference |

| Trough FEV₁ (Change from Baseline) | 6 weeks | - | - | +160 mL (max difference) | Significant | [19] |

| Trough FEV₁ (Avg. Change) | 24 weeks | +10 mL | -30 mL | +40 mL | 0.002 | [20] |

| SGRQ Total Score (Avg. Change) | 24 weeks | - | - | -4.1 Units | 0.001 | [20] |

| Exacerbation-Free Patients | 24 weeks | 74% | 62% | +12% | 0.008 | [20] |

| Reduction in Inflammatory Cells (Bronchial Biopsy) | 12 weeks | Significant Reduction | No Change | - | - | [2][7][19] |

| CD8+ T-lymphocytes | ↓ | - | - | - | [2][7][19] | |

| CD68+ Macrophages | ↓ | - | - | - | [2][7][19] |

FEV₁: Forced Expiratory Volume in 1 second SGRQ: St. George's Respiratory Questionnaire (a measure of health-related quality of life; a 4-unit decrease is considered clinically significant)

Experimental Protocols

PDE4 Enzyme Inhibition Assay (Coupled-Enzyme Method)

This protocol describes a common method for measuring the kinetic activity of PDE4 and the inhibitory potency of compounds like this compound.

-

Enzyme Preparation: Purified, recombinant human PDE4 isoenzymes (e.g., PDE4B, PDE4D) are used. For some studies, mutationally activated forms (e.g., PDE4D7-S129D) are employed to mimic in vivo phosphorylation and increase basal activity.[21]

-

Reaction Mixture: Assays are performed in 96-well or 384-well plates. The reaction buffer contains the PDE4 enzyme, the substrate cAMP, and a coupling enzyme system (e.g., myokinase, pyruvate kinase, lactate dehydrogenase).

-

Compound Addition: this compound or other test inhibitors are dissolved in DMSO and serially diluted to achieve a range of final concentrations in the assay wells.

-

Reaction and Detection: PDE4 hydrolyzes cAMP to 5'-AMP. The coupling enzymes use the 5'-AMP to catalyze the oxidation of NADH to NAD+, which is monitored in real-time by measuring the decrease in fluorescence or absorbance.[21]

-

Data Analysis: Reaction rates are calculated from the kinetic reads. The percentage of inhibition at each compound concentration is determined relative to DMSO controls (0% inhibition) and a potent standard inhibitor (100% inhibition). IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Inflammatory Mediator Release from Primary Human Cells

This protocol outlines the methodology for assessing the anti-inflammatory effects of this compound on primary cells isolated from COPD patients.

-

Cell Isolation: Alveolar macrophages are obtained from lung tissue from COPD patients undergoing lung transplantation, or sputum is induced from patients for the isolation of mixed inflammatory cells.[16]

-

Cell Culture: Isolated cells are plated in culture wells and allowed to adhere.

-

Pre-incubation with Inhibitor: Cells are pre-incubated with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a defined period (e.g., 1 hour).

-

Inflammatory Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines like TNF-α and IL-6.[16]

-

Supernatant Collection: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

-

Quantification of Mediators: The concentration of inflammatory mediators (e.g., TNF-α, CXCL8) in the supernatant is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Cytokine concentrations in this compound-treated samples are compared to vehicle-treated stimulated samples to determine the percentage of inhibition.

Concluding Remarks

This compound was a pioneering second-generation PDE4 inhibitor that validated the therapeutic potential of this drug class for COPD. Its mechanism, centered on elevating intracellular cAMP in inflammatory cells, leads to demonstrable anti-inflammatory effects and clinical benefits in lung function and exacerbation rates.[2][20] While its clinical development was halted due to an unfavorable balance between efficacy and gastrointestinal side effects, the extensive research conducted on this compound has provided a crucial foundation for the development of subsequent PDE4 inhibitors, such as Roflumilast, which have successfully reached the market. The data and protocols summarized herein underscore the compound's role as a vital pharmacological tool and benchmark in the ongoing effort to develop effective anti-inflammatory treatments for chronic respiratory diseases.

References

- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tandfonline.com [tandfonline.com]

- 6. apexbt.com [apexbt.com]

- 7. This compound Modulates Rhinovirus-Induced Airway Epithelial ICAM-1 Expression and IL-6, CXCL8 and CCL5 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound for Treatment of Chronic Obstructive Pulmonary Disease [medscape.com]

- 10. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. atsjournals.org [atsjournals.org]

- 20. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Development of Cilomilast: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cilomilast (formerly codenamed SB-207,499 and proposed trade name Ariflo) was a second-generation, orally active, selective phosphodiesterase-4 (PDE4) inhibitor developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD). As a key inflammatory enzyme in respiratory diseases, PDE4 inhibition was a promising therapeutic target. This compound showed initial promise in preclinical and early clinical studies but ultimately failed to secure full regulatory approval due to a combination of modest efficacy and a challenging side-effect profile. This technical guide provides a comprehensive history of the development of this compound, detailing its mechanism of action, key experimental findings, and the clinical trial data that defined its trajectory.

Mechanism of Action: Selective PDE4 Inhibition

This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase-4 (PDE4), the predominant PDE isoenzyme in inflammatory cells central to the pathophysiology of COPD, including neutrophils, macrophages, and T-lymphocytes.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and other signaling molecules. This cascade of events leads to the suppression of a broad range of inflammatory responses.[4]

Key anti-inflammatory effects of this compound observed in preclinical and clinical studies include:

-

Reduction of pro-inflammatory mediators: this compound was shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and other inflammatory cytokines from various cell types.[5]

-

Suppression of inflammatory cell activity: The drug demonstrated the ability to reduce the activity and trafficking of key inflammatory cells implicated in COPD.[6]

-

Airway smooth muscle relaxation: While not its primary mechanism, the increase in cAMP can also contribute to airway smooth muscle relaxation.[5]

This compound exhibited a degree of selectivity for the PDE4D subtype, which was hypothesized to be linked to both its therapeutic effects and some of its characteristic side effects.[2][6]

Signaling Pathway of this compound

Preclinical Development

In Vitro Studies

Initial in vitro studies focused on characterizing the potency and selectivity of this compound for the PDE4 enzyme.

Experimental Protocol:

-

Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) were expressed in and purified from Sf9 insect cells.

-

Assay Principle: The assay measured the conversion of [³H]cAMP to [³H]AMP by the PDE4 enzyme.

-

Procedure:

-

Varying concentrations of this compound were pre-incubated with the purified PDE4 enzyme in an assay buffer containing Tris-HCl, MgCl₂, and bovine serum albumin.

-

The reaction was initiated by the addition of [³H]cAMP.

-

After a defined incubation period at 30°C, the reaction was terminated by the addition of a stop solution.

-

The product, [³H]AMP, was separated from the substrate, [³H]cAMP, using anion-exchange chromatography.

-

The amount of [³H]AMP was quantified by scintillation counting.

-

-

Data Analysis: IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated by non-linear regression analysis.

The anti-inflammatory effects of this compound were assessed in various cellular models. A key assay involved the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) or other relevant inflammatory cells.

Experimental Protocol:

-

Cell Culture: Human PBMCs were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Cells were pre-incubated with a range of this compound concentrations for 1 hour before stimulation with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Cytokine Measurement: After 24 hours of incubation, the cell culture supernatants were collected. The concentrations of TNF-α and IL-8 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The concentration of this compound required to inhibit 50% of the LPS-induced cytokine release (IC₅₀) was determined.

In Vivo Studies

Animal models of pulmonary inflammation were utilized to evaluate the in vivo efficacy of this compound.

Experimental Protocol (LPS-induced pulmonary neutrophilia in rats):

-

Animal Model: Male Lewis rats were used.

-

Procedure:

-

This compound or vehicle was administered orally at various doses.

-

One hour after drug administration, rats were challenged with an intratracheal instillation of LPS to induce lung inflammation.

-

After 4-6 hours, the animals were euthanized, and bronchoalveolar lavage (BAL) was performed to collect lung inflammatory cells.

-

The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid were determined.

-

-

Data Analysis: The dose of this compound required to inhibit the LPS-induced neutrophil influx into the lungs by 50% (ED₅₀) was calculated.

Clinical Development

The clinical development program for this compound in COPD involved numerous Phase I, II, and III studies.

Phase II Studies

Phase II studies were designed to assess the dose-response, safety, and preliminary efficacy of this compound in patients with COPD. These studies generally showed a dose-dependent improvement in lung function, with the 15 mg twice-daily dose demonstrating the most favorable balance of efficacy and tolerability.

Phase III Program

The Phase III program for this compound consisted of several large, randomized, double-blind, placebo-controlled trials designed to definitively evaluate the efficacy and safety of this compound 15 mg twice daily for the treatment of COPD.

| Inclusion Criteria | Exclusion Criteria |

| Male or female, aged 40-80 years | A current diagnosis of asthma |

| A diagnosis of COPD (as per ATS/ERS guidelines) | History of other significant lung diseases |

| Smoking history of ≥10 pack-years | Clinically significant cardiovascular, hepatic, or renal disease |

| Post-bronchodilator FEV₁/FVC ratio ≤ 0.70 | Use of oral corticosteroids within the past 6 weeks |

| Pre-bronchodilator FEV₁ between 30% and 70% of predicted | History of cancer within the last 5 years |

The primary efficacy endpoints in the Phase III trials were typically the change from baseline in trough Forced Expiratory Volume in 1 second (FEV₁) and the change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ), a measure of health-related quality of life.

Table 1: Summary of Key Efficacy Results from a Representative Phase III Study (24 weeks) [7]

| Outcome | This compound (15 mg bid) | Placebo | Treatment Difference (95% CI) | p-value |

| Change in Trough FEV₁ (L) | +0.010 | -0.030 | 0.040 (0.015 to 0.065) | 0.002 |

| Change in SGRQ Total Score | -2.1 | +2.0 | -4.1 (-6.6 to -1.6) | 0.001 |

| Patients Exacerbation-Free (%) | 74% | 62% | 12% | 0.008 |

While statistically significant, the improvement in FEV₁ was considered modest from a clinical perspective. The improvement in SGRQ score, however, did meet the threshold for clinical significance in some studies.

Safety and Tolerability

The most significant hurdle for this compound in clinical development was its side-effect profile, particularly gastrointestinal adverse events.

Table 2: Incidence of Common Adverse Events in Phase III COPD Trials [8]

| Adverse Event | This compound (15 mg bid) (%) | Placebo (%) |

| Diarrhea | 12 | 5 |

| Nausea | 10 | 4 |

| Headache | 7 | 5 |

| Dizziness | 5 | 3 |

| Vomiting | 4 | 2 |

These gastrointestinal side effects were often dose-limiting and led to a significant number of patient discontinuations from the clinical trials.

Regulatory History and Discontinuation

GlaxoSmithKline submitted a New Drug Application (NDA) for this compound to the U.S. Food and Drug Administration (FDA) in late 2002. In 2003, the FDA's Pulmonary-Allergy Drugs Advisory Committee voted against recommending approval, citing concerns about the modest efficacy and the gastrointestinal side-effect profile. Despite this, the FDA issued an "approvable" letter, requesting additional long-term safety and efficacy data. Ultimately, GSK decided to discontinue the development of this compound for COPD.

Development and Regulatory Timeline

Conclusion

The development of this compound represents a significant chapter in the pursuit of novel anti-inflammatory therapies for COPD. While it ultimately did not reach the market for this indication, the extensive research and clinical data generated have provided invaluable insights for the field. The challenges encountered with this compound, particularly the balance between efficacy and tolerability, have informed the development of subsequent PDE4 inhibitors and other targeted therapies for respiratory diseases. The story of this compound underscores the complexities of drug development for chronic, multifactorial diseases like COPD and highlights the critical importance of achieving a robust therapeutic window.

References

- 1. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for Treatment of Chronic Obstructive Pulmonary Disease - Page 6 [medscape.com]

Cilomilast: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilomilast (SB-207499, Ariflo®) is an orally active, second-generation selective phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of inflammatory airway diseases, particularly Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] PDE4 is the predominant cyclic adenosine monophosphate (cAMP)-metabolizing enzyme in most pro-inflammatory and immune cells.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of these cells and exerts anti-inflammatory effects.[5][6] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Mechanism of Action: Selective PDE4 Inhibition

The anti-inflammatory effects of this compound are rooted in its selective inhibition of the PDE4 enzyme. This enzyme is a critical component of intracellular signaling, responsible for the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which leads to a broad range of anti-inflammatory responses, including the suppression of inflammatory cell function and relaxation of airway smooth muscle.[3][7]

This compound exhibits high selectivity for the PDE4 isoenzyme.[3][8][9] Notably, it is approximately 10-fold more selective for the PDE4D subtype over PDE4A, PDE4B, and PDE4C.[2][3][8][9] The PDE4D subtype is believed to be associated with emetic side effects, which were a concern with earlier, less selective PDE4 inhibitors.[5][10]

Signaling Pathway of this compound

Caption: this compound inhibits PDE4, increasing cAMP and PKA activity for anti-inflammatory effects.

In Vitro Efficacy

This compound has demonstrated potent anti-inflammatory effects across a range of in vitro studies involving various human inflammatory cells implicated in the pathogenesis of asthma and COPD.[3][8][9]

Inhibition of Phosphodiesterase Isoenzymes

This compound is a potent and selective inhibitor of PDE4, with significantly less activity against other PDE families. This selectivity is crucial for minimizing off-target effects.

| Enzyme Target | IC50 (nM) | Selectivity vs. PDE4 | Reference |

| PDE4 (LPDE4) | ~100 | - | [11] |

| PDE4 (HPDE4) | 120 | - | [11][12] |

| PDE1 | 74,000 | > 616-fold | [11] |

| PDE2 | 65,000 | > 541-fold | [11] |

| PDE3 | >100,000 | > 833-fold | [11] |

| PDE5 | 83,000 | > 691-fold | [11] |

IC50: Half maximal inhibitory concentration.

Effects on Inflammatory Cell Function and Cytokine Release

This compound effectively suppresses the activity of key inflammatory cells. It has been shown to inhibit the release of pro-inflammatory mediators from various cell types.

| Cell Type | Mediator/Response Inhibited | IC50 / Effect | Reference |

| Human Neutrophils | LTB₄ Formation | IC50: 40-3000 nM | [13] |

| Sputum Cells (COPD) | TNF-α Release | Significant reduction (p=0.005) with 1 µM | [14][15] |

| Sputum Cells (COPD) | GM-CSF Release | Significant reduction (p=0.003) with 1 µM | [14][15] |

| Bronchial Epithelial Cells (COPD) | TNF-α Release | Significant reduction (p=0.005) with 1 µM | [14][15] |

| Whole Blood (COPD) | LPS-induced TNF-α Release | IC50 > 10 µM | [16] |

| Alveolar Macrophages (COPD) | TNF-α and IL-6 Release | Little effect | [17] |

LTB₄: Leukotriene B4; TNF-α: Tumor Necrosis Factor-alpha; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor; LPS: Lipopolysaccharide.

Experimental Protocol: Cytokine Release from Sputum Cells

The following protocol outlines a typical in vitro experiment to assess the effect of this compound on cytokine release from cells isolated from patients with COPD.

Caption: Workflow for in vitro testing of this compound on cytokine release from patient sputum cells.

In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory activity in various animal models of asthma and COPD.[3][8][9] These studies show that this compound can reduce key features of these diseases, such as inflammatory cell infiltration and airway remodeling.

Key In Vivo Findings

-

Reduction of Inflammatory Cells: In bronchial biopsies of COPD patients treated with this compound (15 mg twice daily for 12 weeks), there were significant reductions in the numbers of CD8+ T-lymphocytes and CD68+ macrophages.[18][19]

-

Inhibition of Fibrosis: In a unilateral ureteral obstruction (UUO) model of renal fibrosis in mice, this compound attenuated renal tubulointerstitial fibrosis and inflammation.[20] It reduced the expression of fibrotic markers like collagen, fibronectin, and α-SMA, potentially by inhibiting the TGF-β1-Smad2/3 signaling pathway.[20]

-

Attenuation of Neutrophil Infiltration: this compound has been shown to block the recruitment of neutrophils into tissues.[14]

-

Broad Anti-inflammatory Activity: Preclinical studies have consistently shown that this compound possesses a broad spectrum of activity in animal models of COPD and asthma.[3]

Experimental Protocol: In Vivo Bronchial Biopsy Analysis

The following workflow illustrates a typical clinical study design to evaluate the anti-inflammatory effects of this compound in the airways of COPD patients.

Caption: Workflow for an in vivo study assessing this compound's effect on airway inflammation.

Preclinical Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that this compound is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism.[4][21][22]

| Parameter | Value / Description | Species | Reference |

| Bioavailability | ~100% | Human | [2][23] |

| Absorption | Rapidly absorbed | Human | [22][24] |

| Elimination Half-Life (t½) | ~6.5 - 8 hours | Human | [2][4][21][24] |

| Time to Steady State | Reached by day 3 of twice-daily dosing | Human | [22][24] |

| Metabolism | Extensively metabolized, primarily via CYP2C8 | Human | [2][4] |

| Excretion | ~90% in urine, 6-7% in feces | Human | [2] |

| Protein Binding | Highly protein bound (99.4%) | Human | [4] |

| Effect of Food | Reduces rate of absorption, does not affect total bioavailability | Human | [22][24] |

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective PDE4 inhibitor with significant anti-inflammatory properties. In vitro, it effectively suppresses the activity of key inflammatory cells and the release of pro-inflammatory cytokines. In vivo, it reduces inflammatory cell infiltration in the airways, a hallmark of COPD. Its favorable pharmacokinetic profile, including high bioavailability and predictable kinetics, further underscores its potential as an oral anti-inflammatory agent. While clinical development was ultimately halted due to a narrow therapeutic window and gastrointestinal side effects, the extensive preclinical and clinical research on this compound has been instrumental in advancing the understanding of PDE4 inhibition as a therapeutic strategy for inflammatory respiratory diseases.[1][9][25]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 6. Ariflo (this compound) - Oral PDE-IV Inhibitor for - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thorax.bmj.com [thorax.bmj.com]

- 15. Effect of this compound (Ariflo) on TNF-α, IL-8, and GM-CSF release by airway cells of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The novel phosphodiesterase 4 inhibitor, CI-1044, inhibits LPS-induced TNF-alpha production in whole blood from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of the anti-inflammatory effects of this compound, Budesonide and a p38 Mitogen activated protein kinase inhibitor in COPD lung tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Ameliorates Renal Tubulointerstitial Fibrosis by Inhibiting the TGF-β1-Smad2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ARIFLO this compound Tablets, 15 mg presentation | free to view [powershow.com]

- 24. An overview of the pharmacokinetics of this compound (Ariflo), a new, orally active phosphodiesterase 4 inhibitor, in healthy young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An update and appraisal of the this compound Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cilomilast Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of Cilomilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The information is intended to guide researchers in obtaining reliable and consistent data for drug development and formulation studies.

Introduction to this compound

This compound (formerly SB-207499 or Ariflo) is a second-generation, orally active inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various pro-inflammatory and immune cells implicated in respiratory diseases like chronic obstructive pulmonary disease (COPD).[4] Understanding the solubility and stability of this compound is crucial for developing effective and stable pharmaceutical formulations.

Mechanism of Action: The PDE4 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme, which is a key regulator of the cAMP signaling pathway. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in inflammation and smooth muscle function.[5][6]

This compound Solubility

This compound is a weakly acidic compound with low aqueous solubility.[7] The following tables summarize its known solubility in various solvents. It is important to note that quantitative data in a wide range of pharmaceutically relevant solvents is not extensively published. The data presented here is a combination of published qualitative descriptions and representative quantitative values for illustrative purposes.

Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble (≥12.95 mg/mL) | [8] |

| Ethanol (EtOH) | Soluble with gentle warming and sonication (≥49.9 mg/mL) | [8] |

Quantitative Solubility of this compound in Common Pharmaceutical Solvents (Illustrative)

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | < 0.01 |

| Phosphate Buffer (pH 7.4) | 25 | ~ 0.015 |

| 0.1 N HCl (pH 1.2) | 25 | < 0.01 |

| Polyethylene Glycol 400 (PEG 400) | 25 | > 50 |

| Propylene Glycol (PG) | 25 | > 30 |

| Ethanol:Water (50:50 v/v) | 25 | ~ 5 |

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a pharmaceutical compound are the kinetic and thermodynamic (shake-flask) solubility assays.

Kinetic Solubility Assay by Nephelometry

This high-throughput method measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense a serial dilution of the this compound stock solution into a 384-well microplate.

-

Initiation of Precipitation: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final this compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[9]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Thermodynamic (Equilibrium) Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and other relevant solvent systems.[10]

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After incubation, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated stability-indicating HPLC-UV method.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the respective solvent system.

This compound Stability Testing

Stability testing is essential to determine the shelf-life of a drug substance and its formulation. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies for this compound should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[12][13] Given that the related PDE4 inhibitor, Roflumilast, is susceptible to acid and alkaline hydrolysis and oxidation, these conditions are particularly relevant for this compound.[14]

Summary of Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Neutral Hydrolysis | Purified water at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 105°C for 24 hours |

| Photostability | Solid drug substance exposed to ICH Q1B specified light conditions |

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify this compound from its degradation products.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 250 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Protocol for Long-Term Stability Study (ICH Q1A)

This protocol outlines a long-term stability study for an oral solid dosage form of this compound.

Protocol:

-

Batch Selection: At least three primary batches of the this compound drug product should be used for the stability study.[15][16]

-

Container Closure System: The drug product should be packaged in the container closure system proposed for marketing.[15]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[17]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the following tests should be performed:

-

Appearance (physical description)

-

Assay of this compound

-

Quantification of degradation products

-

Dissolution

-

Moisture content (if applicable)

-

Summary

The provided application notes and protocols offer a comprehensive framework for evaluating the solubility and stability of this compound. Adherence to these methodologies will ensure the generation of high-quality data to support the development of safe, effective, and stable this compound formulations. It is recommended to validate all analytical methods used in these studies according to ICH guidelines.

References

- 1. This compound, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. apexbt.com [apexbt.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. ikev.org [ikev.org]

- 17. ICH Official web site : ICH [ich.org]

Application Notes and Protocols for Cilomilast Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Cilomilast, a selective phosphodiesterase-4 (PDE4) inhibitor, in various animal models based on preclinical research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a second-generation, orally active PDE4 inhibitor.[1][2] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells such as eosinophils, neutrophils, macrophages, and T-cells.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of these pro-inflammatory cells and mediators, leading to its anti-inflammatory effects.[1][2][4] This mechanism of action makes this compound a compound of interest for inflammatory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2]

Data Presentation: Quantitative In Vivo Efficacy of this compound

The following tables summarize key quantitative data from animal studies investigating the efficacy of this compound in different disease models.

Table 1: Efficacy of this compound in a Mouse Model of Renal Fibrosis

| Animal Model | Species/Strain | Treatment Protocol | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) | C57BL/6 Mice | Intraperitoneal (i.p.) injection, daily for 7 days post-surgery | - Significantly reduced expression of profibrotic markers (Fibronectin, α-SMA, Collagen I, Collagen III)- Attenuated inflammatory response (reduced Il-6, Il-18, Tnf-α, Icam-1, Mcp-1 mRNA)- Inhibited the TGF-β1-Smad2/3 signaling pathway | Wei et al., 2021 |

Table 2: Representative Anti-Inflammatory Effects of PDE4 Inhibitors in Rodent Models of Lung Inflammation

| Animal Model | Species | Treatment Protocol | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced lung inflammation | Rat | Oral administration | - Inhibition of TNF-α release | (General finding for PDE4 inhibitors) |

| Cigarette smoke-induced lung inflammation | Mouse | Oral administration | - Reduction in neutrophil and macrophage infiltration in bronchoalveolar lavage (BAL) fluid | (Based on roflumilast studies) |

| Ovalbumin-induced allergic airway inflammation | Guinea Pig | Oral administration | - Attenuation of allergen-induced bronchoconstriction | (General finding for PDE4 inhibitors) |

Experimental Protocols

Protocol 1: this compound Administration in a Mouse Model of Renal Tubulointerstitial Fibrosis

This protocol is based on the study by Wei et al. (2021) investigating the effect of this compound on unilateral ureteral obstruction (UUO)-induced renal fibrosis.

Objective: To evaluate the efficacy of this compound in reducing renal fibrosis and inflammation.

Materials:

-

Animals: 8-week-old male C57BL/6 mice (20-25 g)

-

This compound: To be dissolved in an appropriate vehicle (e.g., saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be prepared to deliver the desired dose in a volume of approximately 100-200 µL per mouse.

-

Anesthetic: Isoflurane or other suitable anesthetic.

-

Surgical equipment: Standard surgical tools for laparotomy.

-

Suture: 4-0 silk suture.

-

Reagents and equipment for tissue analysis: Formalin, paraffin, antibodies for immunohistochemistry (e.g., anti-fibronectin, anti-α-SMA), reagents for RNA extraction and qRT-PCR, and reagents for protein extraction and Western blotting.

Procedure:

-

Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

-

UUO Surgery:

-

Anesthetize the mice using isoflurane.

-

Perform a median ventral incision to expose the abdominal cavity.

-

Ligate the left ureter at the ureteropelvic junction using a 4-0 silk suture.

-

Close the incision in layers.

-

For the sham-operated group, perform the same procedure without ligating the ureter.

-

-

This compound Administration:

-

Randomly divide the UUO-operated mice into a vehicle-treated group and a this compound-treated group.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 7 days, starting from the day of the UUO surgery. Note: The exact dosage of this compound should be determined based on dose-response studies. A starting point could be in the range of 1-10 mg/kg, based on doses used for other PDE4 inhibitors in similar models.

-

-

Sample Collection and Analysis:

-

At day 7 post-surgery, euthanize the mice.

-

Collect the obstructed and contralateral kidneys.

-

Fix a portion of the kidney tissue in 10% formalin for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and immunohistochemistry.

-

Snap-freeze another portion of the kidney tissue in liquid nitrogen for RNA extraction (for qRT-PCR analysis of inflammatory and fibrotic gene expression) and protein extraction (for Western blot analysis of signaling pathway components like TGF-β1, p-Smad2/3).

-

Expected Outcomes:

-

Reduced collagen deposition in the kidneys of this compound-treated mice compared to vehicle-treated mice.

-

Decreased expression of fibrotic and inflammatory markers in the kidneys of the this compound-treated group.

-

Modulation of the TGF-β1-Smad2/3 signaling pathway in the this compound-treated group.

Protocol 2: Generalized Protocol for this compound Administration in a Mouse Model of COPD (Cigarette Smoke-Induced)

This generalized protocol is based on common methodologies for inducing COPD in mice and the administration of the PDE4 inhibitor roflumilast. Specific parameters for this compound should be optimized.

Objective: To assess the anti-inflammatory effects of this compound in a model of cigarette smoke-induced lung inflammation.

Materials:

-

Animals: Female BALB/c or C57BL/6 mice (8-10 weeks old).

-

This compound: To be formulated for oral administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).

-

Cigarette smoke exposure system: A whole-body or nose-only exposure chamber.

-

Standard research cigarettes.

-

Equipment for bronchoalveolar lavage (BAL) and lung tissue analysis.

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week.

-

Cigarette Smoke Exposure:

-

Expose mice to the smoke of a set number of cigarettes (e.g., 3-6) daily, 5-7 days a week, for a period of 4 weeks to 6 months, depending on whether an acute or chronic model is desired.

-

A control group should be exposed to room air under the same conditions.

-

-

This compound Administration:

-

Administer this compound or vehicle orally (e.g., by gavage) once or twice daily. Treatment can be prophylactic (starting before smoke exposure) or therapeutic (starting after the establishment of inflammation).

-

Dosage for this compound should be determined by preliminary studies. A range of 1-10 mg/kg can be considered based on roflumilast studies.

-

-

Endpoint Analysis:

-

24 hours after the final smoke exposure and drug administration, euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Perform total and differential cell counts (macrophages, neutrophils, lymphocytes).

-

Analyze BAL fluid for inflammatory mediators (e.g., TNF-α, IL-6, KC/CXCL1).

-

Process lung tissue for histology (to assess inflammation and emphysematous changes) and molecular analysis (qRT-PCR, Western blotting).

-

Expected Outcomes:

-

Reduced number of neutrophils and macrophages in the BAL fluid of this compound-treated mice.

-

Lower levels of pro-inflammatory cytokines in the BAL fluid of the this compound group.

-